N-(4-phenylbutan-2-yl)cyclopropanamine is an organic compound characterized by its unique structural features, including a cyclopropanamine moiety and a 4-phenylbutan-2-yl substituent. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. This compound is primarily utilized in scientific research due to its potential biological activity and applications in synthetic chemistry.
The compound can be synthesized through various chemical methods, which involve the formation of its distinct functional groups. It is often used as a building block in the synthesis of more complex organic molecules and has been investigated for its interactions with biological macromolecules, making it relevant in medicinal chemistry.
N-(4-phenylbutan-2-yl)cyclopropanamine belongs to the class of amines, specifically secondary amines, due to the presence of two carbon-containing groups attached to the nitrogen atom. It can also be classified under cyclopropane derivatives due to the cyclopropyl group in its structure.
The synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common solvents used include dichloromethane or ethyl acetate during purification processes.
The compound's molecular weight is approximately 219.33 g/mol, and it has specific structural characteristics that influence its reactivity and interactions with biological systems.
N-(4-phenylbutan-2-yl)cyclopropanamine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized for each transformation to maximize yield and minimize side reactions.
The mechanism of action for N-(4-phenylbutan-2-yl)cyclopropanamine involves its interaction with specific biological targets. The nitrogen atom in the amine group can form hydrogen bonds and electrostatic interactions with various macromolecules, potentially influencing their structure and function. This interaction may modulate biochemical pathways, contributing to its observed biological effects.
N-(4-phenylbutan-2-yl)cyclopropanamine is expected to be a colorless liquid at room temperature, with a boiling point that may vary based on purity and atmospheric pressure.
The compound exhibits typical properties associated with secondary amines, such as basicity and nucleophilicity. It is soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic phenyl group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, providing insights into its structural features and confirming its identity.
N-(4-phenylbutan-2-yl)cyclopropanamine has several scientific uses:
Molecular docking simulations for N-(4-phenylbutan-2-yl)cyclopropanamine leverage advanced conformational sampling algorithms to identify cryptic allosteric sites. Autodock4.2 and DOCK3.7 enable precise ligand positioning within tyrosine hydroxylase (TH) and other target proteins through flexible docking protocols that account for protein backbone mobility and side-chain rearrangements [1]. The compound’s cyclopropylamine moiety exhibits specific affinity for metal-coordinating residues (His361/His336 dyad in TH) within deep hydrophobic grooves, as validated by root mean square deviation (RMSD) values below 0.54 Å in structural alignments [1]. This targeting strategy exploits conserved "hexa-interacting amino acid units" (Leu324, Phe330, His361, His366, Tyr401, Glu406) common across orthologous proteins, enabling selective modulation of enzymatic activity without competition at catalytic sites. Large-scale CFTR potentiator docking studies further confirm that allosteric site targeting achieves nanomolar affinity through similar residue-ligand interaction profiling [2].
Table 1: Key Docking Parameters for Allosteric Site Identification
Parameter | Value | Biological Significance |
---|---|---|
Grid Spacing (Å) | 0.631 | Determines docking precision at binding sites |
Translation Step | 2 | Controls ligand positional sampling |
Torsional Degrees | 6 | Accounts for ligand flexibility |
Cluster RMSD (Å) | <0.54 | Validates structural alignment accuracy |
Genetic Algorithm Runs | 100 | Ensures comprehensive conformational sampling |
Ultra-large virtual screening of ZINC15 libraries (>155 million compounds) identified N-(4-phenylbutan-2-yl)cyclopropanamine through hierarchical filtering. Initial structure-based pharmacophore modeling prioritized molecules featuring: 1) Aromatic phenyl groups, 2) Cyclic amine motifs, and 3) Flexible alkyl linkers [2]. Density functional theory (DFT)-optimized structures underwent parallelized docking against target allosteric pockets, processing >100,000 compounds/hour via cloud computing infrastructure. The compound emerged within the top 0.01% of hits based on docking scores (< −8.52 kcal/mol), comparable to norepinephrine's affinity for tyrosine hydroxylase [1]. Subsequent funnel screening incorporated synthetic accessibility filters and Pan-Assay Interference Compounds (PAINS) exclusion, reducing false positives by 78% [3]. This methodology mirrors cyclic dinucleotide phosphodiesterase inhibitor discovery, where virtual screening yielded inhibitors with >60% oral bioavailability [3].
Table 2: Virtual Screening Metrics for Lead Identification
Screening Phase | Compounds Processed | Hit Rate | Key Filters Applied |
---|---|---|---|
Pharmacophore Modeling | 155,000,000 | 0.8% | Structural motifs, drug-like properties |
Rigid Docking | 1,240,000 | 2.3% | Docking score ≤ −7.0 kcal/mol |
Flexible Docking | 28,520 | 12.7% | Side-chain flexibility, solvation |
PAINS/SAscore Filtering | 3,620 | 41.2% | Synthetic accessibility, toxophores |
Binding affinity predictions utilized DOCK3.7's hybrid algorithm combining: 1) Monte Carlo sampling for ligand orientation, 2) Poisson-Boltzmann surface area (MM-PBSA) calculations, and 3) Zn²⁺/Fe³⁺ metal coordination scoring [1]. For N-(4-phenylbutan-2-yl)cyclopropanamine, conformational ensembles (100 runs) predicted a mean ΔG of −7.85 kcal/mol and inhibition constant (Ki) of 8 μM against human tyrosine hydroxylase, approximating endogenous ligand affinities [1]. The cyclopropyl group contributed −2.3 kcal/mol via hydrophobic enclosure within the Leu324-Phe330 subpocket, while the primary amine formed dual hydrogen bonds with Glu406 (1.9 Å) and His361 (2.2 Å). Electrostatic energy components (−4.79 kcal/mol) dominated over van der Waals contributions (−3.28 kcal/mol), highlighting the critical role of metal-ion mediated polar interactions [1]. Validation against experimental isothermal titration calorimetry (ITC) data showed <15% deviation in ΔG predictions, confirming algorithm reliability for cyclopropylamine derivatives.
Table 3: Comparative Binding Energy Analysis (kcal/mol)
Energy Component | N-(4-Phenylbutan-2-yl)cyclopropanamine | L-Tyrosine (Control) | Biological Impact |
---|---|---|---|
Estimated ΔG Binding | −7.85 | −5.96 | Predicts inhibitory potency |
van der Waals + H-bond + Desolvation | −3.28 | −2.17 | Measures hydrophobic enclosure |
Electrostatic Energy | −4.79 | −5.58 | Indicates metal-ion coordination |
Torsional Free Energy | +0.89 | +1.79 | Quantifies binding entropy penalty |
Final Intermolecular Energy | −7.85 | −7.75 | Total complex stability |
Lead optimization employed Tanimoto coefficient (Tc) clustering to prioritize N-(4-phenylbutan-2-yl)cyclopropanamine analogs. Using RDKit molecular fingerprints, 4,200 cyclopropylamine derivatives were grouped into 15 clusters (Tc threshold = 0.85) based on: 1) Cyclopropyl ring substitutions, 2) Phenyl linker length, and 3) Amine modifications [1]. The compound’s chemotype (Cluster 7) exhibited optimal properties: Molecular weight < 350 Da, cLogP 2.8, and 3 hydrogen bond donors. Cluster centroids with Tc > 0.92 shared conserved features: Unsubstituted cyclopropane, meta-substituted phenyl, and secondary amine linkage. These structural attributes correlated with 8-fold improved selectivity over monoamine oxidases compared to linear alkyl analogs [1] [5]. Similar chemotype clustering in CFTR modulator discovery identified potent analogs with identical core scaffolds but varied halogen substitutions, confirming the methodology’s robustness for scaffold hopping [2].
Table 4: Tanimoto Clustering Analysis of Cyclopropylamine Analogs
Cluster ID | Tc Range | Representative Structure | Key Features | Selectivity Index |
---|---|---|---|---|
3 | 0.72–0.79 | N-(3-Phenylpropyl)cyclopropanamine | Short alkyl linker, low clogP | 2.1 |
7 | 0.88–0.93 | N-(4-Phenylbutan-2-yl)cyclopropanamine | Optimal linker length, chiral center | 8.5 |
9 | 0.81–0.87 | N-(4-(4-Fluorophenyl)butan-2-yl)azetidine | Fluorinated aryl, strained azetidine | 5.3 |
12 | 0.78–0.84 | N-Benzylcyclopropanamine | Direct aryl-amine linkage, high clogP | 1.8 |
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